![molecular formula C14H22N4 B1527469 5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine CAS No. 1457516-30-1](/img/structure/B1527469.png)
5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine
説明
5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine is a compound with the molecular formula C14H22N4 and a molecular weight of 246.35 . It has gained significant interest in scientific research and industry due to its unique set of properties and potential applications.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N4/c14-13-4-1-11(9-15-13)10-16-5-7-17(8-6-16)12-2-3-12/h1,4,9,12H,2-3,5-8,10H2,(H2,14,15) .科学的研究の応用
Antibacterial and Antifungal Activities
A study by Mohanty et al. (2015) developed a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones using a wide range of heterocyclic models, including piperazine moieties similar to the structure . These compounds demonstrated significant antibacterial activity, with those bearing pyridine or piperazine moieties showing good to excellent antibacterial efficacy. Furthermore, compounds with piperazine moieties exhibited good antifungal activity, highlighting their potential in developing antimicrobial agents (Mohanty, S., Reddy, S. G., Ramadevi, B., & Karmakar, A., 2015).
Vasodilation Properties
Girgis et al. (2008) synthesized new 3-pyridinecarboxylates with potential vasodilation properties, exploring the aromatic nucleophilic substitution reactions of secondary amines, including piperazine, with 2-bromo-3-pyridinecarboxylate derivatives. This research is indicative of the role that piperazine structures, related to the query compound, could play in developing therapeutics with vasodilation properties, potentially beneficial for cardiovascular diseases (Girgis, A. S., Mishriky, N., Farag, A., El-Eraky, W., & Farag, H., 2008).
Anticancer Activity
A different approach was taken by Kumar et al. (2013), who synthesized piperazine-2,6-dione derivatives through the condensation of iminodiacetic acid with various amines, including those similar in structure to the query compound. These derivatives were evaluated for their anticancer activity, demonstrating the potential of such compounds in cancer treatment research. Notably, certain derivatives exhibited good anticancer activity, underscoring the significance of the piperazine ring in medicinal chemistry (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).
Molecular Structure and Complexation Studies
Purkait et al. (2017) explored the synthesis of group 12 metal complexes with ligands incorporating piperazine moieties, similar to the chemical structure . The study provided insights into the structural diversity and potential applications of these complexes in various fields, including materials science and catalysis. The participation of piperazine nitrogen in coordination highlighted the versatility of such compounds in forming complex structures with metal ions (Purkait, S., Aullón, G., Zangrando, E., & Chakraborty, P., 2017).
特性
IUPAC Name |
5-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4/c15-14-4-3-13(9-16-14)11-18-7-5-17(6-8-18)10-12-1-2-12/h3-4,9,12H,1-2,5-8,10-11H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKSMWARGUWVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)CC3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



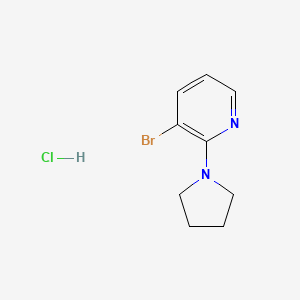


![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)

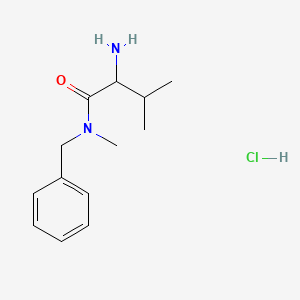
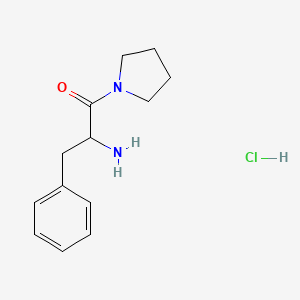

![3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527397.png)
![3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527400.png)

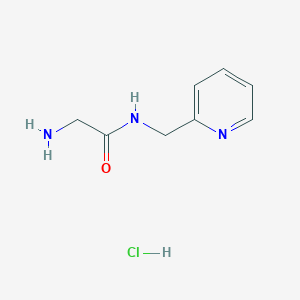
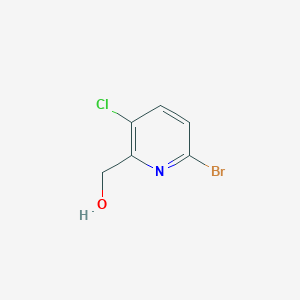
![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)